Péptido inhibidor de Bax V5

Descripción general

Descripción

El péptido inhibidor de Bax V5, comúnmente conocido como BIP-V5, es un inhibidor peptídico que previene la translocación de la proteína Bax a las mitocondrias. Bax es un miembro proapoptótico de la familia de proteínas Bcl-2, que juega un papel crucial en la apoptosis dependiente de mitocondrias. BIP-V5 se utiliza principalmente en la investigación del cáncer debido a su capacidad para inhibir la apoptosis, promoviendo así la supervivencia celular .

Aplicaciones Científicas De Investigación

BIP-V5 tiene una amplia gama de aplicaciones en la investigación científica:

Investigación del Cáncer: Se utiliza para estudiar la inhibición de la apoptosis en las células cancerosas, proporcionando información sobre posibles estrategias terapéuticas.

Investigación de la Diabetes: Se ha demostrado que BIP-V5 aumenta la secreción de insulina y mejora la función del injerto de islotes en modelos diabéticos.

Neurociencia: Se utiliza para investigar los efectos neuroprotectores en modelos de enfermedades neurodegenerativas.

Biología Celular: BIP-V5 ayuda a comprender los mecanismos de muerte y supervivencia celular

Mecanismo De Acción

BIP-V5 ejerce sus efectos inhibiendo la translocación de Bax a las mitocondrias, evitando así la liberación del citocromo c y la subsecuente activación de las caspasas, que son cruciales para la apoptosis. El péptido se une al dominio de unión a Bax de Ku70, una proteína que regula la actividad de Bax. Esta interacción evita que Bax induzca la permeabilización de la membrana externa mitocondrial (MOMP), inhibiendo así la apoptosis .

Safety and Hazards

Direcciones Futuras

BIP V5 has shown potential in cancer treatment as it inhibits Bax-mediated apoptosis . It has also been found to significantly improve islet function following isolation and improve islet graft function following transplantation in a mouse model . These findings suggest potential applications of BIP V5 in the treatment of diseases related to apoptosis, such as cancer and diabetes .

Análisis Bioquímico

Biochemical Properties

Bax inhibitor peptide V5 functions by inhibiting the translocation of Bax to the mitochondria, thereby preventing Bax-mediated apoptosis. This peptide interacts with several key biomolecules, including Bax itself, Ku70, and other members of the Bcl-2 family. The interaction with Ku70 is particularly important, as Ku70 binds to Bax and inhibits its pro-apoptotic activity. Bax inhibitor peptide V5 mimics this interaction, effectively blocking Bax from inducing apoptosis .

Cellular Effects

Bax inhibitor peptide V5 has been shown to have significant effects on various cell types and cellular processes. In particular, it has been demonstrated to protect cells from apoptosis induced by various stimuli, including ultraviolet radiation and anti-cancer drugs. This peptide upregulates the expression of anti-apoptotic proteins such as Bcl-2 and XIAP, while downregulating pro-apoptotic proteins like Bax, Bad, and nuclear factor-κB-p65 . These changes in protein expression lead to enhanced cell survival and function.

Molecular Mechanism

At the molecular level, Bax inhibitor peptide V5 exerts its effects by binding to Bax and preventing its conformational change and translocation to the mitochondria. This inhibition is competitive with Ku70, which naturally binds to Bax and inhibits its activity. By mimicking the Bax-binding domain of Ku70, Bax inhibitor peptide V5 effectively blocks Bax-mediated apoptosis. Additionally, this peptide has been shown to inhibit caspase-independent necrotic cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, Bax inhibitor peptide V5 has demonstrated extended stability in culture medium, maintaining its activity for up to three days. This stability is crucial for its effectiveness in experimental applications. Over time, the peptide continues to inhibit apoptosis and enhance cell survival, with no significant degradation observed under standard storage conditions .

Metabolic Pathways

Bax inhibitor peptide V5 is involved in the regulation of metabolic pathways related to apoptosis. By inhibiting Bax, the peptide prevents the release of cytochrome c from the mitochondria, which is a key step in the activation of the apoptotic cascade. This inhibition also affects the activation of downstream caspases, further preventing cell death. The peptide’s interaction with Ku70 and other Bcl-2 family proteins is central to its role in these pathways .

Transport and Distribution

Bax inhibitor peptide V5 is a cell-permeable peptide, allowing it to be effectively transported into cells. Once inside the cell, it interacts with Bax and other target proteins to exert its effects. The peptide’s distribution within the cell is influenced by its binding interactions, particularly with Ku70, which helps localize it to the cytosol where Bax is present .

Subcellular Localization

Within the cell, Bax inhibitor peptide V5 is primarily localized in the cytosol. This localization is crucial for its function, as it needs to interact with Bax before Bax translocates to the mitochondria. The peptide’s design, based on the Bax-binding domain of Ku70, ensures that it effectively competes with Bax for binding, preventing Bax from inducing apoptosis .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

BIP-V5 se sintetiza utilizando la síntesis de péptidos en fase sólida (SPPS), un método comúnmente empleado para la producción de péptidos. La síntesis implica la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye los siguientes pasos:

Acoplamiento: El primer aminoácido se une a la resina.

Desprotección: Se elimina el grupo protector del aminoácido.

Alargamiento: Se añaden aminoácidos subsecuentes uno por uno, repitiendo los pasos de acoplamiento y desprotección.

Escisión: El péptido completo se escinde de la resina y se purifica.

Métodos de Producción Industrial

La producción industrial de BIP-V5 sigue principios similares pero a mayor escala. Se utilizan sintetizadores de péptidos automatizados para agilizar el proceso, asegurando una alta pureza y rendimiento. El péptido sintetizado se somete entonces a rigurosos procesos de purificación, como la cromatografía líquida de alta resolución (HPLC), para eliminar cualquier impureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

BIP-V5 principalmente experimenta la formación de enlaces peptídicos durante su síntesis. Normalmente no participa en reacciones de oxidación, reducción o sustitución en condiciones normales.

Reactivos y Condiciones Comunes

Reactivos de Acoplamiento: N,N’-Diisopropilcarbodiimida (DIC), O-Benzotriazol-N,N,N’,N’-tetrametil-uronium-hexafluorofosfato (HBTU)

Reactivos de Desprotección: Ácido trifluoroacético (TFA)

Reactivos de Escisión: TFA, agua y agentes limpiadores como triisopropilsilano (TIS)

Principales Productos Formados

El principal producto formado es el propio péptido BIP-V5, con una alta pureza alcanzada a través de técnicas de purificación .

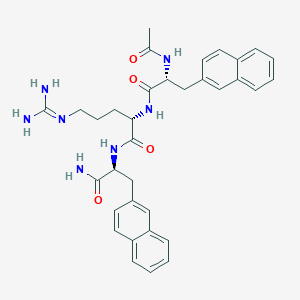

Comparación Con Compuestos Similares

Compuestos Similares

- Péptido Inhibidor de Bax V1 (BIP-V1)

- Péptido Inhibidor de Bax V2 (BIP-V2)

- Péptido Inhibidor de Bax V3 (BIP-V3)

Unicidad de BIP-V5

BIP-V5 es único debido a su alta especificidad y potencia en la inhibición de la apoptosis mediada por Bax. Se ha demostrado que es más eficaz en ciertos tipos de células en comparación con otros inhibidores de Bax. Además, BIP-V5 ha demostrado un potencial terapéutico significativo en varios modelos de enfermedades, lo que lo convierte en una herramienta valiosa en la investigación biomédica .

Propiedades

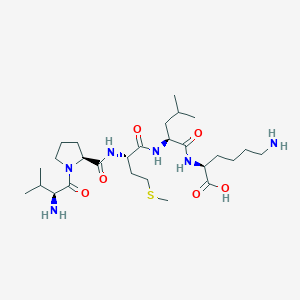

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H50N6O6S/c1-16(2)15-20(24(35)31-19(27(38)39)9-6-7-12-28)32-23(34)18(11-14-40-5)30-25(36)21-10-8-13-33(21)26(37)22(29)17(3)4/h16-22H,6-15,28-29H2,1-5H3,(H,30,36)(H,31,35)(H,32,34)(H,38,39)/t18-,19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMUTADCTDDWPV-YFNVTMOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H50N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

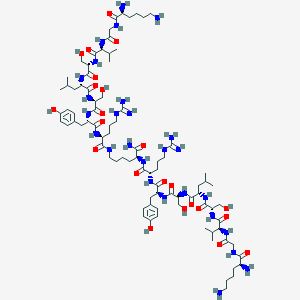

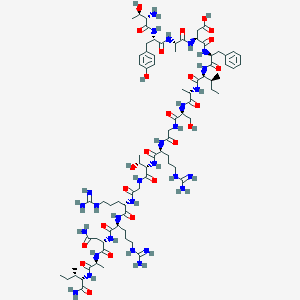

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

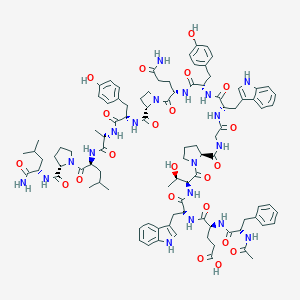

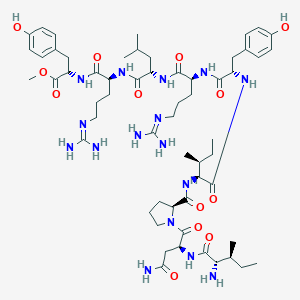

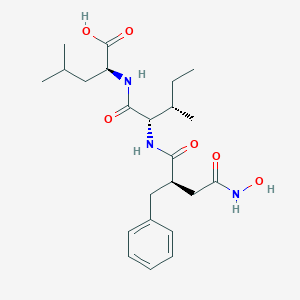

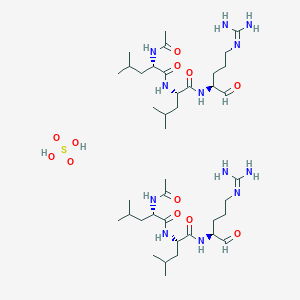

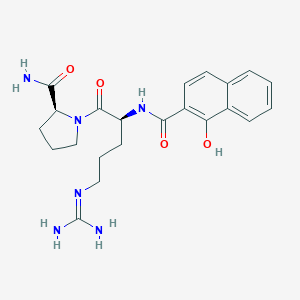

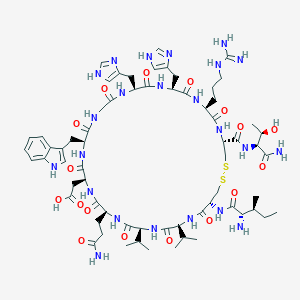

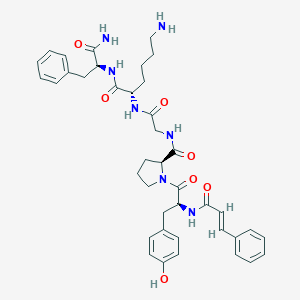

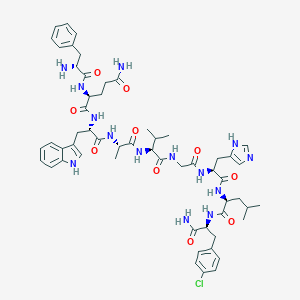

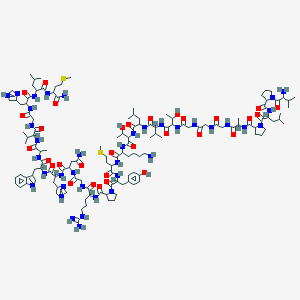

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-Acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-2-methyl-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid](/img/structure/B549403.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B549438.png)